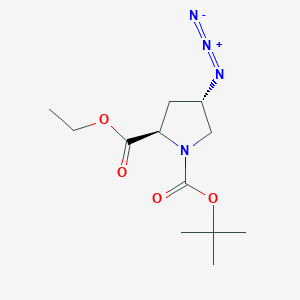

(4S)-1-Boc-4-azido-D-proline ethyl ester

Description

BenchChem offers high-quality (4S)-1-Boc-4-azido-D-proline ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-1-Boc-4-azido-D-proline ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R,4S)-4-azidopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O4/c1-5-19-10(17)9-6-8(14-15-13)7-16(9)11(18)20-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXABBHUZBQZPLX-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

introduction to Boc-protected amino acids

Executive Summary

The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of peptide chemistry, particularly for the synthesis of "difficult" sequences prone to aggregation or those requiring base-sensitive modifications. Unlike the Fmoc strategy, which relies on base-labile deprotection, Boc chemistry utilizes an acid-labile

Part 1: The Mechanistic Foundation

The utility of the Boc group stems from its acid sensitivity.[1][] Under acidic conditions, the urethane linkage destabilizes, fragmenting into a tert-butyl cation and carbamic acid (which spontaneously decarboxylates).

The Deprotection Mechanism

The removal of the Boc group is typically achieved using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[3]

-

The Critical Insight: The reaction is driven by the stability of the tert-butyl carbocation. However, this cation is a potent electrophile. If not sequestered immediately, it will alkylate nucleophilic side chains (Tryptophan, Methionine, Cysteine), leading to irreversible "tert-butylation" byproducts.

-

The Solution: Scavengers are not optional; they are chemically mandatory.

DOT Diagram 1: Acidolytic Deprotection & Cation Scavenging

Figure 1: The acid-catalyzed deprotection of the Boc group.[4] Note the critical role of the scavenger in intercepting the reactive t-butyl cation.

Part 2: Strategic Selection (Boc vs. Fmoc)

While Fmoc is the standard for routine synthesis due to milder conditions, Boc retains supremacy in specific contexts.[1]

Table 1: Comparative Analysis of Protection Strategies

| Feature | Boc Strategy | Fmoc Strategy |

| Deprotection | Acid Labile: 50% TFA/DCM. | Base Labile: 20% Piperidine/DMF. |

| Final Cleavage | HF (Hydrogen Fluoride) or TFMSA.[5] Requires Teflon rig. | TFA. Standard glassware. |

| Solubility/Aggregation | High. Protonation of the N-terminus by TFA disrupts H-bonds (beta-sheets), reducing aggregation. | Moderate. Aggregation is common in long hydrophobic sequences. |

| Orthogonality | Compatible with base-stable side chains (e.g., thioesters).[6] | Compatible with acid-stable side chains. |

| Primary Use Case | "Difficult" sequences, thioesters, base-sensitive analogs. | Routine synthesis, industrial scale-up, automation.[1][7] |

Expert Insight: Choose Boc when synthesizing sequences >30 residues or those with high hydrophobic content (e.g., amyloid peptides). The repeated TFA treatments keep the peptide chain solvated and accessible, preventing the "synthesis collapse" often seen in Fmoc chemistry [1].

Part 3: Operational Workflow (SPPS)

The Boc synthesis cycle differs from Fmoc primarily in the neutralization step. Since deprotection leaves the amine as a TFA salt, it must be neutralized before coupling.[8]

The Merrifield Cycle Protocol

Standard Scale: 0.5 mmol | Resin: PAM or MBHA (0.5–0.8 mmol/g substitution)

-

Swelling: DCM (2 x 15 min). Why: Polystyrene resins swell best in chlorinated solvents.

-

Deprotection: 50% TFA in DCM (1 x 2 min flow wash, 1 x 20 min reaction).

-

Caution: Ensure complete removal of TFA before neutralization to prevent premature coupling termination.

-

-

Wash: DCM (3 x 1 min).

-

Neutralization: 5% Diisopropylethylamine (DIEA) in DCM (2 x 2 min).

-

Check: The resin bed should swell slightly as the amine salts are neutralized.

-

-

Coupling:

-

Activator: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).

-

Ratio: 3-fold excess of AA/DIC/HOBt relative to resin loading.

-

Solvent: DMF or NMP.

-

Time: 60–120 min.

-

Validation: Perform Kaiser Test (Ninhydrin). Blue = Incomplete (Recouple); Yellow = Complete.

-

DOT Diagram 2: The Boc SPPS Cycle

Figure 2: The iterative Merrifield cycle. Note the distinct Neutralization step required in Boc chemistry.

Part 4: The "Low-High" HF Cleavage Strategy

The most intimidating aspect of Boc chemistry is the final cleavage using anhydrous Hydrogen Fluoride (HF). HF is lethal and dissolves glass; a Teflon (PTFE) vacuum line is required.

The "Low-High" Protocol (Tam et al.) To minimize side reactions (benzylation of tyrosine, alkylation of methionine), a two-stage cleavage is the gold standard [2].

-

Low HF Step (SN2 Mechanism):

-

Reagents: HF : DMS (Dimethyl sulfide) : p-Cresol (25 : 65 : 10).[9]

-

Conditions: 0°C for 2 hours.

-

Mechanism: Removes most side-chain protections (Benzyl, Tosyl, Z) via an SN2 mechanism that suppresses carbocation formation. The peptide remains on the resin (if using PAM/MBHA).

-

-

High HF Step (SN1 Mechanism):

-

Reagents: Evaporate Low HF mixture. Recharge with HF : p-Cresol (90 : 10).

-

Conditions: 0°C for 45 mins.

-

Mechanism: Cleaves the peptide-resin ester linkage and stubborn protecting groups (Arg-Tos, Cys-MBzl).

-

Part 5: Troubleshooting & Field Insights

Diketopiperazine (DKP) Formation

-

Problem: During the deprotection of the second amino acid (dipeptide stage), the free amine can attack the C-terminal ester, cleaving the dipeptide from the resin as a cyclic DKP.

-

Risk Factor: High with Proline or Glycine at the C-terminus.

-

Prevention: Use "In-Situ Neutralization."[10] Do not wash away the TFA. Add the next activated Boc-AA/DIEA mixture directly to the protonated resin. This keeps the amine protonated (non-nucleophilic) until the moment of coupling [3].

Aspartimide Formation[11]

-

Problem: Ring closure of Asp-Gly or Asp-Ser sequences.

-

Prevention: Use Boc-Asp(OcHex)-OH (Cyclohexyl ester) instead of Benzyl ester. The steric bulk prevents ring closure.

Part 6: Safety & Handling (Critical)

WARNING: Anhydrous HF is a bone-seeking poison.

-

Calcium Oxide Trap: All HF lines must vent into a CaO trap to neutralize fumes.

-

No Glass: HF reacts with SiO2 to form SiF4 (gas) and water, destroying the apparatus. Use Kel-F or Teflon vessels only.

-

Gluconate Gel: Calcium gluconate gel must be physically present on the workbench before opening the HF tank valve.

References

-

Merrifield, R. B. (1963).[9] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society. Link

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link

-

Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015).[11] Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. UQ eSpace [espace.library.uq.edu.au]

Methodological & Application

Introduction: The Role of Azido-Proline in Advancing Peptide Therapeutics

An in-depth guide for researchers, scientists, and drug development professionals on the application of (4S)-1-Boc-4-azido-D-proline ethyl ester in modern peptide synthesis.

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[][2] (4S)-1-Boc-4-azido-D-proline ethyl ester is a highly valuable synthetic building block that introduces a strategically placed azide moiety into a peptide sequence. This azide group acts as a versatile and bioorthogonal chemical handle, allowing for precise, post-synthetic modifications through reactions like Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Ligation.[3][4][5]

The D-proline configuration and the 4-azido substitution also impart specific conformational constraints on the peptide backbone, influencing secondary structure and receptor binding affinity.[6][7][8] This guide provides a comprehensive overview of the properties, handling, and synthetic applications of (4S)-1-Boc-4-azido-D-proline ethyl ester, complete with detailed protocols for its use in solid-phase peptide synthesis (SPPS) and subsequent chemical modifications.

Part 1: Reagent Properties and Safe Handling

Physicochemical Properties

(4S)-1-Boc-4-azido-D-proline ethyl ester is a proline derivative protected at the amine with a tert-butyloxycarbonyl (Boc) group and at the carboxylic acid with an ethyl ester.

Caption: Chemical structure of (4S)-1-Boc-4-azido-D-proline ethyl ester.

| Property | Value |

| IUPAC Name | 1-tert-butyl 2-ethyl (2R,4S)-4-azido-1,2-pyrrolidinedicarboxylate |

| Molecular Formula | C₁₂H₂₀N₄O₄ |

| Molecular Weight | 284.31 g/mol |

| CAS Number | 132623-06-4[9] |

| Appearance | White to off-white solid or oil |

Critical Safety Protocols for Handling Azido Compounds

Organic azides are high-energy compounds that require stringent safety precautions due to their potential for explosive decomposition and toxicity.[10][11][12]

Toxicity and Exposure:

-

The azide anion has a toxicity profile similar to cyanide.[11]

-

Exposure can occur via inhalation, ingestion, or skin absorption, with symptoms including dizziness, weakness, headache, and respiratory failure.[10][11]

-

Always handle in a certified chemical fume hood.

Explosion Hazard:

-

Organic azides can be sensitive to heat, light, friction, and mechanical shock.[10][11][12]

-

Stability Assessment: The stability of an organic azide can be estimated using the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic group (like an azide).[10][12] For C₁₂H₂₀N₄O₄, the ratio of carbons (12) to nitrogens (4) is 3, placing it in a category that should be handled with care, stored properly, and used in small quantities.[12]

-

Incompatibilities:

-

Acids: Avoid mixing with acids, as this can form the highly toxic and explosive hydrazoic acid.[10][13]

-

Metals: Never use metal spatulas or allow contact with heavy metals (e.g., copper, lead, silver), as this can form dangerously shock-sensitive metal azides.[11][13] Use Teflon, ceramic, or plastic utensils.

-

Solvents: Avoid halogenated solvents like dichloromethane (DCM) and chloroform, as they can react violently with azides.[13][14]

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate gloves. A face shield and blast shield are required when working with neat or concentrated solutions.[11][12]

-

Work Area: Conduct all manipulations in a chemical fume hood, keeping the sash as low as possible. The work area should be clean and free of incompatible materials.[11][12]

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat sources and incompatible chemicals.[12]

-

Waste Disposal: Azide waste is hazardous and must not be poured down the drain, as it can react with lead or copper pipes to form explosive salts.[13] Dispose of all azide-containing waste through your institution's environmental health and safety office.

Part 2: Incorporation into Peptides via Boc-SPPS

The title compound is designed for Boc-based Solid-Phase Peptide Synthesis (SPPS). However, before it can be coupled to the growing peptide chain, the ethyl ester must be saponified to liberate the free carboxylic acid.

Caption: Workflow for preparing and coupling the azido-proline building block in Boc-SPPS.

Protocol 1: Saponification and Coupling in Boc-SPPS

This protocol describes the conversion of the ethyl ester to a free acid, followed by its incorporation into a peptide sequence on a solid support using standard Boc chemistry.

Materials:

-

(4S)-1-Boc-4-azido-D-proline ethyl ester

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF), Water (H₂O), Dioxane

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc), Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Peptide-resin (e.g., Merrifield or PAM resin with free N-terminus)

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

-

Solvents: N,N-Dimethylformamide (DMF), Isopropanol (IPA)

-

Deprotection reagent: 50% Trifluoroacetic acid (TFA) in a non-halogenated solvent like Toluene.

-

Neutralization reagent: 5% N,N-Diisopropylethylamine (DIPEA) in DMF

Part A: Saponification of the Ethyl Ester

-

Causality: The ethyl ester is a stable protecting group that prevents the carboxylate from reacting during storage or other manipulations. It must be removed via hydrolysis (saponification) to generate the free carboxylic acid required for amide bond formation in peptide coupling.

-

Dissolve (4S)-1-Boc-4-azido-D-proline ethyl ester (1 equivalent) in a mixture of THF and water (e.g., 3:1 ratio).

-

Cool the solution to 0°C in an ice bath.

-

Add LiOH (1.2 equivalents) dissolved in a minimal amount of water dropwise.

-

Stir the reaction at 0°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

-

Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with 1N HCl.

-

Extract the product, Boc-(4S)-azido-D-proline, into EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the free acid. Verify the product by mass spectrometry.

Part B: Boc-SPPS Coupling Cycle

-

Causality: Boc-SPPS relies on a cycle of deprotecting the N-terminal amine with a moderately strong acid (TFA) and then coupling the next Boc-protected amino acid.[15][16] The use of in-situ neutralization coupling protocols can help minimize side reactions like diketopiperazine formation, which is a risk with proline residues.[16][17]

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Boc Deprotection: Treat the resin with 50% TFA/Toluene for 2 minutes (pre-wash), then for 25 minutes to remove the N-terminal Boc group.[16]

-

Washing: Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x) to remove TFA and shrunken polymer fragments.

-

Coupling: a. In a separate vial, dissolve the prepared Boc-(4S)-azido-D-proline (3 equivalents) and HOBt (3 equivalents) in DMF. b. Add this solution to the resin. c. Add DIC (3 equivalents) to the resin slurry and agitate at room temperature for 2-4 hours. d. Self-Validation: Perform a Kaiser test to confirm complete coupling (a negative result, clear/yellow beads, indicates a free primary amine is absent). If the test is positive, recouple.

-

Washing: Wash the resin with DMF (5x) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Part 3: Post-Synthetic Modification of the Azide Handle

The incorporated azide is a powerful tool for bioorthogonal ligation, enabling site-specific modification of the peptide with probes, drugs, or other molecules.[3][18]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, or "click chemistry," is a robust and highly efficient reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[19][20] It is widely used for its high yield, specificity, and compatibility with a wide range of functional groups.[20][21]

Sources

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Selective Enrichment of Azide-Containing Peptides from Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Clickable Polyprolines from Azido-proline N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 132623-06-4 (4S)-1-Boc-4-azido-D-proline ethyl ester AKSci 7172CW [aksci.com]

- 10. safety.pitt.edu [safety.pitt.edu]

- 11. research.wayne.edu [research.wayne.edu]

- 12. safety.fsu.edu [safety.fsu.edu]

- 13. chemistry.unm.edu [chemistry.unm.edu]

- 14. orgsyn.org [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chempep.com [chempep.com]

- 17. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]

- 18. Late-Stage Modification of Peptides: Advanced Strategies for CRDMO Success - Aragen Life Sciences [aragen.com]

- 19. peptide.com [peptide.com]

- 20. jpt.com [jpt.com]

- 21. bachem.com [bachem.com]

Application Note: Precision Click Chemistry Protocols for (4S)-1-Boc-4-azido-D-proline ethyl ester

This Application Note is designed for researchers utilizing (4S)-1-Boc-4-azido-D-proline ethyl ester as a conformationally constrained scaffold in peptidomimetic synthesis and drug discovery.

Executive Summary & Compound Profile

(4S)-1-Boc-4-azido-D-proline ethyl ester is a specialized "click-ready" building block. Unlike linear azido-amino acids, the proline ring introduces significant conformational constraints (the "proline kink"), forcing the backbone into specific secondary structures (e.g.,

Chemical Profile

| Property | Detail |

| IUPAC Name | 1-tert-butyl 2-ethyl (2R,4S)-4-azidopyrrolidine-1,2-dicarboxylate |

| Stereochemistry | D-Proline backbone (2R) ; Azide at C4 is (4S) (cis to carboxylate in D-Pro) |

| Molecular Formula | |

| Molecular Weight | 284.31 g/mol |

| Safety Note | C/N ratio = 3.[1][2]0. Generally stable, but avoid metal spatulas and concentrated acid/heat.[1] |

| Key Application | Synthesis of trans-4-substituted proline mimetics (inversion occurs if |

Strategic Experimental Design

Before initiating synthesis, select the protocol based on your downstream application.[1] The steric bulk of the Boc-group and the ethyl ester flanking the pyrrolidine ring can retard reaction rates compared to primary alkyl azides.

Workflow Decision Tree

Figure 1: Decision matrix for selecting the optimal click chemistry protocol.[1]

Detailed Protocols

Protocol 1: Solution-Phase CuAAC (The "Gold Standard")

Best for: Synthesis of peptidomimetics, PROTAC linkers, and fragment-based drug discovery.[1]

Mechanism: The reaction utilizes Cu(I) to catalyze the 1,3-dipolar cycloaddition.[1][3] The use of a ligand (TBTA) is critical here to protect the Cu(I) from oxidation and prevent degradation of the Boc group or epimerization of the proline

Reagents:

-

Azide: (4S)-1-Boc-4-azido-D-proline ethyl ester (1.0 equiv).

-

Alkyne: Terminal alkyne of choice (1.1 equiv).

-

Catalyst:

(0.1 equiv).[1] -

Reductant: Sodium Ascorbate (NaAsc) (0.5 equiv).[1]

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.1 equiv).[1]

-

Solvent:

-BuOH :

Step-by-Step Procedure:

-

Preparation: Dissolve the Azide (100 mg, 0.35 mmol) and Alkyne (0.39 mmol) in 2 mL of

-BuOH. -

Ligand Complexation: In a separate vial, dissolve

(8.7 mg) and TBTA (18.6 mg) in 1 mL of -

Initiation: Add the Cu-TBTA solution to the reaction mixture.

-

Reduction: Add Sodium Ascorbate (35 mg) dissolved in 0.5 mL

dropwise. The solution should turn bright yellow/orange (indicative of Cu(I)-TBTA).[1] -

Incubation: Stir at Room Temperature (RT) for 4–16 hours.

-

Tip: If the alkyne is sterically hindered, heat to 40°C. Do not exceed 60°C to preserve the Boc group.[1]

-

-

Quenching: Dilute with EtOAc (20 mL) and wash with 5%

(or EDTA solution) to chelate and remove copper (blue aqueous layer indicates copper removal). -

Isolation: Dry organic layer over

, filter, and concentrate. Purify via silica flash chromatography.

Protocol 2: Strain-Promoted (SPAAC) - Copper-Free

Best for: Attaching sensitive fluorophores or when metal contamination is unacceptable.

Reagents:

-

Azide: (4S)-1-Boc-4-azido-D-proline ethyl ester (1.0 equiv).

-

Cyclooctyne: DBCO-Acid or BCN-derivative (1.1 equiv).[1]

-

Solvent: MeOH, DMF, or Acetonitrile (anhydrous).[1]

Step-by-Step Procedure:

-

Dissolve the Azide (10 mg scale typical) in 500

L of anhydrous solvent. -

Add the DBCO reagent (1.1 equiv).[1]

-

Agitate at RT for 2–4 hours. Note: Proline azides react slower than primary azides due to steric hindrance near the ring. Allow extra time.

-

Monitoring: Monitor by LC-MS. The "click" product will appear as [M + Azide + Cyclooctyne].[1]

-

Workup: Evaporate solvent. Often requires HPLC purification due to the lipophilicity of the DBCO moiety.

Protocol 3: On-Resin Click (Solid Phase)

Best for: Incorporating the proline scaffold into a peptide sequence.

Context: The ethyl ester must be hydrolyzed or the building block used as the free acid attached to the resin. Assuming the user has attached the Free Acid form to a Rink Amide or Wang resin:

Reagents:

-

Catalyst: CuI (Copper Iodide) (0.5 equiv).[1]

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv).[1]

-

Solvent: DMF (degassed).[1]

-

Alkyne: 3.0 equiv relative to resin loading.[1]

Procedure:

-

Swelling: Swell resin in DCM (20 min), then wash with DMF.[1]

-

Reaction Cocktail: Dissolve Alkyne, CuI, and DIPEA in degassed DMF. Add Ascorbic Acid (0.5 equiv) to prevent oxidation.[1]

-

Coupling: Add cocktail to the resin-bound proline azide.

-

Agitation: Shake at RT for 6–12 hours. Nitrogen bubbling is preferred over vortexing to minimize oxygen introduction.

-

Washing: Wash extensively with DMF (x3), dilute EDTA/DMF (x3, to remove Cu), and DCM (x3).[1]

-

Cleavage: Proceed with standard TFA cleavage (Boc removal occurs simultaneously).

Quality Control & Validation

To ensure the integrity of the (4S)-D-Proline scaffold post-reaction, verify the following:

| Method | Diagnostic Signal | Pass Criteria |

| IR Spectroscopy | Azide Stretch ( | Disappearance of the strong peak at 2100 |

| 1H NMR | Triazole Proton | Appearance of a singlet at |

| 1H NMR | H-4 Proline Shift | The H-4 proton (germinal to the azide) will shift downfield ( |

| Chiral HPLC | Enantiomeric Purity | Compare with racemic standard. CuAAC is generally stereoneutral, but base (DIPEA) can cause epimerization at C2 if prolonged heat is used.[1] |

Troubleshooting Guide

-

Problem: Incomplete Conversion.

-

Problem: Blue Product/Copper Contamination.

-

Problem: Epimerization (Loss of D-config).

References

-

Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.[1] Link

-

Tornøe, C. W., et al. (2002).[1] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.[1] Link[1]

-

Chan, T. R., et al. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1][3] Organic Letters, 6(17), 2853–2855.[1] Link[1]

-

Agard, N. J., et al. (2004).[1] A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047.[1] Link[1]

-

Bella, M., et al. (2005).[1] Organocatalytic Enantioselective Synthesis of 4-Azidoproline Derivatives. Journal of the American Chemical Society, 127(24), 8602–8603.[1] Link[1]

Sources

Application Notes and Protocols for Bioorthogonal Ligation with (4S)-1-Boc-4-azido-D-proline Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing the Power of a Proline-Based Bioorthogonal Hub

(4S)-1-Boc-4-azido-D-proline ethyl ester is a versatile chemical tool designed for precision bioconjugation and the construction of complex molecular architectures. As a proline analogue, it can be incorporated into peptides to induce specific secondary structures, such as the polyproline II helix, which is crucial in many biological recognition events. The strategic placement of an azide moiety at the 4-position transforms this amino acid derivative into a hub for bioorthogonal ligation.[1]

The azide group is a cornerstone of bioorthogonal chemistry, a class of reactions that proceed with high efficiency and selectivity within complex biological environments without interfering with native biochemical processes.[2][3] Its small size and lack of reactivity towards endogenous functional groups make it an ideal chemical handle for the specific labeling and modification of biomolecules.[3] This application note provides a comprehensive guide to the use of (4S)-1-Boc-4-azido-D-proline ethyl ester in two of the most powerful azide-based bioorthogonal ligations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Furthermore, this guide details the subsequent deprotection strategies for the tert-butyloxycarbonyl (Boc) and ethyl ester protecting groups, enabling the liberation of the modified proline residue for further synthetic manipulations or for its final integration into a target molecule.

Core Principles of Azide-Based Bioorthogonal Ligation

The azide functional group serves as a stable, high-energy dipole that can undergo highly favorable cycloaddition reactions with alkynes to form a stable triazole ring. This transformation is the basis for both CuAAC and SPAAC.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, often termed "click chemistry," utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, leading to the exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[4] The reaction is highly efficient and tolerant of a wide range of functional groups and aqueous conditions.[4][5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC provides a metal-free alternative.[6] This reaction employs a strained cyclooctyne, where the ring strain provides the necessary activation energy for the cycloaddition to proceed rapidly without a catalyst.[6]

The choice between CuAAC and SPAAC depends on the specific application, with CuAAC being a robust and versatile choice for in vitro conjugations, while SPAAC is the preferred method for live-cell labeling and in vivo applications.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of (4S)-1-Boc-4-azido-D-proline ethyl ester with a generic terminal alkyne-containing molecule (e.g., an alkyne-modified peptide, drug, or fluorescent probe).

Materials:

-

(4S)-1-Boc-4-azido-D-proline ethyl ester

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biomolecule conjugations)

-

Solvent: e.g., a mixture of tert-butanol and water (1:1), or dimethylformamide (DMF)

-

Deionized water

-

Nitrogen or Argon gas

Reaction Workflow:

Caption: Workflow for the CuAAC ligation.

Step-by-Step Procedure:

-

In a reaction vial, dissolve (4S)-1-Boc-4-azido-D-proline ethyl ester (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

If using a biomolecule, add THPTA (5 equivalents relative to CuSO₄) to the reaction mixture. This ligand stabilizes the Cu(I) oxidation state and protects biomolecules from oxidative damage.[7]

-

Add the copper(II) sulfate solution (0.1 equivalents).

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0 equivalent). The solution may change color upon addition.

-

Seal the vial and stir the reaction mixture at room temperature for 1-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 1,4-disubstituted 1,2,3-triazole conjugate.

| Parameter | Recommended Condition | Causality/Justification |

| Stoichiometry | 1.0 equiv Azide : 1.0-1.2 equiv Alkyne | A slight excess of the alkyne can help drive the reaction to completion. |

| Catalyst Loading | 5-10 mol% CuSO₄ | Sufficient to ensure a reasonable reaction rate without excessive copper contamination. |

| Reducing Agent | 1.0-2.0 equiv Sodium Ascorbate | Ensures the reduction of Cu(II) to the active Cu(I) catalyst.[8] |

| Ligand (Optional) | 5 equiv THPTA (relative to Cu) | Accelerates the reaction and prevents copper-mediated side reactions, especially with sensitive biomolecules.[7] |

| Solvent | t-BuOH/H₂O, DMF, DMSO/H₂O | Chosen based on the solubility of the reactants. Aqueous mixtures are common for bioconjugation. |

| Temperature | Room Temperature | The catalyzed reaction is typically efficient at ambient temperatures. |

| Reaction Time | 1-12 hours | Dependent on the reactivity of the specific alkyne and azide. |

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the metal-free conjugation of (4S)-1-Boc-4-azido-D-proline ethyl ester with a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

-

(4S)-1-Boc-4-azido-D-proline ethyl ester

-

Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)

-

Solvent: e.g., Dimethyl sulfoxide (DMSO), Methanol (MeOH), or Phosphate-Buffered Saline (PBS) for biological applications.

Reaction Workflow:

Caption: Workflow for the SPAAC ligation.

Step-by-Step Procedure:

-

Dissolve (4S)-1-Boc-4-azido-D-proline ethyl ester (1.0 equivalent) in the chosen solvent.

-

Add the cyclooctyne-functionalized molecule (1.0-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can often be directly purified by High-Performance Liquid Chromatography (HPLC) or silica gel column chromatography to isolate the triazole product. For bioconjugates, size-exclusion chromatography may be appropriate.

| Parameter | Recommended Condition | Causality/Justification |

| Stoichiometry | 1.0 equiv Azide : 1.0-1.5 equiv Cyclooctyne | A slight excess of the cyclooctyne can improve reaction kinetics. |

| Solvent | DMSO, MeOH, PBS, or other biocompatible solvents | Must be chosen to ensure solubility of both reactants. |

| Temperature | Room Temperature to 37°C | Reaction proceeds readily at physiological temperatures. |

| Reaction Time | 1-24 hours | Highly dependent on the specific cyclooctyne used; some react within minutes, others require longer incubation. |

Product Characterization

The resulting triazole-linked proline derivative can be characterized by standard analytical techniques.

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the conjugate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. Key diagnostic signals include the appearance of a singlet for the triazole proton (typically δ 7.5-8.5 ppm in ¹H NMR) and the characteristic signals for the proline ring and the conjugated partner.[7][9][10]

Deprotection of the Proline Conjugate

Following successful ligation, the Boc and ethyl ester protecting groups can be removed to unmask the amine and carboxylic acid functionalities of the proline residue.

Protocol 3: Sequential Deprotection

Step 3a: Saponification of the Ethyl Ester

This step selectively removes the ethyl ester to reveal the free carboxylic acid while leaving the Boc group intact.

Materials:

-

Boc-protected proline-triazole ethyl ester conjugate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Solvent: A mixture of Tetrahydrofuran (THF) and water, or Methanol and water.

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the proline conjugate in a mixture of THF and water (e.g., 3:1).

-

Add LiOH (1.5-2.0 equivalents) and stir the mixture at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected proline-triazole carboxylic acid.

Step 3b: Acidolytic Cleavage of the Boc Group

This step removes the Boc group to yield the final deprotected proline-triazole conjugate.

Materials:

-

Boc-protected proline-triazole carboxylic acid (from Step 3a) or the ethyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected substrate in DCM.

-

Add TFA (e.g., 20-50% v/v in DCM) and stir at room temperature.

-

The reaction is typically complete within 30-60 minutes.

-

Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).

-

The final product is often obtained as a TFA salt and can be purified by HPLC or used directly in subsequent steps. Note that amides and ethyl esters are generally stable to the anhydrous acidic conditions used for Boc deprotection.

Deprotection Strategy Workflow:

Caption: Sequential deprotection workflow.

Conclusion and Future Perspectives

(4S)-1-Boc-4-azido-D-proline ethyl ester is a powerful and versatile building block for chemical biology and drug discovery. The protocols outlined in this application note provide a robust framework for its application in CuAAC and SPAAC ligations, enabling the precise and efficient conjugation of a wide array of molecules. The straightforward deprotection strategies further enhance its utility, allowing for the seamless integration of the modified proline residue into larger molecular constructs. The ability to introduce a bioorthogonal handle within a conformationally constrained amino acid opens up exciting possibilities for the design of novel peptide-drug conjugates, targeted probes, and advanced biomaterials.

References

-

American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available from: [Link].

-

Wikipedia. Bioorthogonal chemistry. Available from: [Link].

- Rinehart, K. L. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. ARKIVOC. 2005.

- Wang, Z. & Qin, H.

- Senthil, S. & Gopi, R. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. 2015.

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link].

- Harper, J. B. et al. Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol. University of New South Wales. 2018.

- Lin, Y.-A. et al. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PMC. 2017.

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link].

- Willems, L. I. et al. Bioorthogonal Reactions in Activity-Based Protein Profiling.

-

MDPI. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Available from: [Link].

- Freitas, R. F. et al. The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications.

- van der Veken, P. et al. Click Chemistry as a Route to Cyclic Tetrapeptide Analogs: Synthesis of cyclo-[Pro-Val-ψ(triazole)]. 2007.

-

ResearchGate. Synthesis of Boc‐protected methyl esters of azido‐, cyano‐ and mercapto‐proline analogs. Reagents and conditions. Available from: [Link].

- Amblard, F. et al. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.

- dos Santos, J. H. P. et al. Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI. 2020.

- Salomon, C. J. et al. Recent developments in chemical deprotection of ester functional group.

- Kaul, R. et al. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. 2004.

- Saha, S. & Ghosh, S. Synthesis of Bioactive 1,2,3-Triazole-Fused Macrocycles via Azide-Alkyne Cycloaddition. MDPI. 2023.

- Bartoli, G. et al. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl37H20-NaI System in Acetonitrile*. Organic Chemistry Portal. 2001.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. broadpharm.com [broadpharm.com]

- 9. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 10. derpharmachemica.com [derpharmachemica.com]

Application Notes & Protocols: (4S)-1-Boc-4-azido-D-proline Ethyl Ester in Drug Discovery

I. Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. Within this context, non-canonical amino acids serve as powerful tools for sculpting the next generation of drugs. (4S)-1-Boc-4-azido-D-proline ethyl ester is a quintessential example of such a strategic building block. Its utility is rooted in a trifecta of chemically advantageous features:

-

The D-Proline Core: Proline is unique among proteinogenic amino acids for its cyclic side chain, which imposes significant conformational restrictions on the peptide backbone, often inducing β-turns or breaking helical structures.[1] The use of the D-enantiomer further amplifies this conformational rigidity, offering a predictable scaffold to orient pharmacophoric elements and enhance stability against proteolytic degradation by metabolic enzymes.[2][3]

-

The 4-Azido Moiety: The azide group at the 4-position is not merely a substituent; it is a versatile chemical handle for bioorthogonal ligation. It is the key reactant in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," enabling the efficient and specific formation of a stable triazole ring.[4][5][6] This reaction's reliability and mild conditions make it ideal for late-stage functionalization in complex syntheses.[7][8]

-

Orthogonal Protecting Groups: The molecule is equipped with a tert-butyloxycarbonyl (Boc) group protecting the amine and an ethyl ester at the carboxyl terminus. These are standard, well-characterized protecting groups in peptide synthesis, allowing for selective deprotection and subsequent elaboration at either end of the molecule under distinct chemical conditions.[9][]

This guide provides an in-depth exploration of the applications of (4S)-1-Boc-4-azido-D-proline ethyl ester, complete with detailed protocols to empower researchers in their drug discovery endeavors.

II. Core Applications in Medicinal Chemistry

The unique structure of this proline analog makes it a cornerstone for several advanced drug design strategies.

A. Peptidomimetic Design and Conformational Control

Peptides are often poor drug candidates due to rapid degradation and poor cell permeability. Peptidomimetics aim to replicate the biological activity of a peptide in a more drug-like format.[4][11] The incorporation of (4S)-1-Boc-4-azido-D-proline ethyl ester serves two purposes:

-

Backbone Rigidity: The D-proline scaffold locks a portion of the molecule into a defined conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity.[3] The stereochemistry at the C4 position further influences the pyrrolidine ring pucker, providing an additional layer of conformational control.[12]

-

Enhanced Stability: Peptidases, the enzymes that degrade peptides, are highly stereospecific. The presence of a D-amino acid in the peptide chain drastically reduces susceptibility to enzymatic cleavage, thereby increasing the in vivo half-life of the resulting therapeutic.[2]

B. Lead Generation and Optimization via Click Chemistry

The primary utility of the azido group is its participation in the CuAAC reaction. This reaction covalently links the azido-proline core to any molecule bearing a terminal alkyne, forming a highly stable 1,4-disubstituted 1,2,3-triazole ring.[6][11][13]

-

Triazole as an Amide Bond Bioisostere: The resulting triazole ring is a near-perfect mimic of a trans-amide bond. It is planar, possesses a similar dipole moment, and can participate in hydrogen bonding. However, unlike an amide bond, it is completely resistant to hydrolysis, further enhancing the metabolic stability of the parent molecule.[4][6][13]

-

Rapid Library Synthesis: By reacting the azido-proline scaffold with a diverse library of alkyne-containing fragments, researchers can rapidly generate a multitude of distinct chemical entities for high-throughput screening.[14] This parallel synthesis approach dramatically accelerates the hit-to-lead process.

-

Peptide Stapling and Cyclization: The azide can be reacted with an alkyne positioned elsewhere in a linear peptide to form a cyclic peptidomimetic.[15] This "stapling" technique constrains the peptide into its bioactive conformation, often leading to improved target affinity and cell permeability.[2][16]

III. Experimental Workflows and Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product characterization.

Workflow Overview

The general synthetic utility of (4S)-1-Boc-4-azido-D-proline ethyl ester follows a logical progression, allowing for its incorporation into more complex molecules.

Caption: General synthetic workflow utilizing the azido-proline building block.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a model reaction between (4S)-1-Boc-4-azido-D-proline ethyl ester and phenylacetylene.

Caption: Key components of the CuAAC "Click" Reaction.

Materials & Equipment:

-

(4S)-1-Boc-4-azido-D-proline ethyl ester (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.10 eq)

-

Solvent: tert-Butanol (t-BuOH) and Water (1:1 mixture)

-

Round-bottom flask, magnetic stirrer, TLC plates (silica gel), standard workup and purification equipment.

Procedure:

-

Setup: In a round-bottom flask, dissolve (4S)-1-Boc-4-azido-D-proline ethyl ester (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of t-BuOH and water (e.g., 10 mL for a 1 mmol scale reaction).

-

Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (0.05 eq). The solution may turn a faint blue.

-

Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.10 eq) dropwise. A color change (e.g., to yellow or orange) may be observed as Cu(II) is reduced to the active Cu(I) catalyst.[17]

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 1-4 hours.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum is also a key indicator of reaction completion.

Protocol 2: N-Boc Deprotection

This protocol removes the Boc protecting group to liberate the secondary amine for further coupling.

Materials & Equipment:

-

Boc-protected triazole derivative (from Protocol 1) (1.0 eq)

-

4M HCl in 1,4-dioxane OR 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

-

Setup: Dissolve the Boc-protected starting material in a minimal amount of the chosen acidic solution (e.g., 4M HCl in dioxane) in a round-bottom flask at 0 °C (ice bath).[][18]

-

Reaction: Stir the solution at 0 °C for 30 minutes, then allow it to warm to room temperature. Effervescence (release of CO₂ and isobutylene) should be observed. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is typically obtained as the hydrochloride or trifluoroacetate salt. It can be used directly in the next step or triturated with a non-polar solvent like diethyl ether to yield a solid.

-

Validation: Confirm deprotection by HRMS (observing the mass loss corresponding to the Boc group) and ¹H NMR. The free amine salt is often carried forward without extensive purification.

Protocol 3: Ethyl Ester Hydrolysis

This protocol converts the ethyl ester to a carboxylic acid, enabling subsequent coupling to an amine.

Materials & Equipment:

-

Ethyl ester starting material (from Protocol 1) (1.0 eq)

-

Lithium hydroxide (LiOH) (1.5 - 2.0 eq)

-

Solvent: Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

-

Round-bottom flask, magnetic stirrer, pH paper or meter.

Procedure:

-

Setup: Dissolve the ethyl ester in the THF/water solvent mixture in a round-bottom flask.

-

Reaction: Add LiOH and stir the reaction at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully acidify the reaction mixture to ~pH 3-4 with a dilute acid (e.g., 1N HCl) at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification & Validation: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The resulting carboxylic acid can be purified by chromatography or crystallization. Confirm the structure by NMR and HRMS.

IV. Data Summary

The successful execution of the described protocols can be confirmed by analyzing key analytical data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Markers |

| Starting Material: (4S)-1-Boc-4-azido-D-proline ethyl ester | C₁₂H₂₀N₄O₄ | 284.31 | IR: Strong azide (N₃) stretch at ~2100 cm⁻¹. ¹H NMR: Characteristic signals for Boc group (~1.4 ppm) and ethyl ester (~1.2, 4.1 ppm). |

| Hypothetical Product: (4S)-1-Boc-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-D-proline ethyl ester | C₂₀H₂₆N₄O₄ | 386.45 | IR: Disappearance of the azide stretch. ¹H NMR: Appearance of a new aromatic proton signal for the triazole ring (~7.5-8.0 ppm) and signals for the phenyl group. MS: Confirms the new molecular weight. |

V. Conclusion

(4S)-1-Boc-4-azido-D-proline ethyl ester is far more than a simple amino acid derivative; it is a sophisticated molecular tool. Its inherent conformational constraint, combined with the bioorthogonal reactivity of the azide group, provides a robust platform for the design and synthesis of advanced peptidomimetics and other complex molecular architectures. By leveraging the power of click chemistry, researchers can rapidly access novel chemical space, leading to the discovery of therapeutic candidates with improved stability, affinity, and drug-like properties. The protocols detailed herein offer a validated starting point for unlocking the full potential of this versatile building block in drug discovery pipelines.

VI. References

-

Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry. Available at: [Link]

-

Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor. RSC Medicinal Chemistry. Available at: [Link]

-

1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules. Available at: [Link]

-

Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers. Available at: [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

-

Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. Available at: [Link]

-

Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. Available at: [Link]

-

Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Link. Available at: [Link]

-

Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI. Available at: [Link]

-

The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem. Available at: [Link]

-

Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available at: [Link]

-

L-Proline. Organic Syntheses. Available at: [Link]

-

Synthesis of Boc‐protected methyl esters of azido‐, cyano‐ and mercapto‐proline analogs. ResearchGate. Available at: [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

-

N-Terminal Selective C H Azidation of Proline-Containing Peptides. Infoscience - EPFL. Available at: [Link]

-

Proline Derivatives and Analogs. Iris Biotech. Available at: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC - National Center for Biotechnology Information. Available at: [Link]

-

Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]

-

Azido Amino Acids and Click Chemistry Builiding Blocks. Aapptec Peptides. Available at: [Link]

-

Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. Propellants, Explosives, Pyrotechnics. Available at: [Link]

-

A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules. Available at: [Link]

-

Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. Molecules. Available at: [Link]

Sources

- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 11. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

- 17. broadpharm.com [broadpharm.com]

- 18. reddit.com [reddit.com]

Troubleshooting & Optimization

improving yield of (4S)-1-Boc-4-azido-D-proline ethyl ester synthesis

Subject: Yield Optimization for (4S)-1-Boc-4-azido-D-proline ethyl ester Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High

Executive Summary

You are encountering yield ceilings in the synthesis of (4S)-1-Boc-4-azido-D-proline ethyl ester . This is a common bottleneck caused by the competing elimination pathway (forming the enamine/alkene) and stereochemical scrambling.

To achieve the (4S) configuration at the 4-position, you must start with the (4R)-hydroxy precursor (the standard "trans" isomer) and execute a clean

This guide outlines two protocols:

-

The "Golden Path" (Mesylate Displacement): Recommended for scalability, safety, and reproducibility.

-

The "Fast Track" (Mitsunobu): Recommended for small-scale (<1g) rapid synthesis, provided you can handle difficult purifications.

Module 1: The Golden Path (Mesylate Activation)

Recommended for yields >80% and scales >5g.

This route separates activation and displacement, allowing you to control the "Elimination vs. Substitution" competition.

Step 1: Mesylation (Activation)

Objective: Convert the (4R)-OH into a good leaving group without triggering elimination.

-

Reagents: MsCl (1.2 equiv), Et3N (1.5 equiv), DCM (anhydrous).

-

Protocol:

-

Dissolve (2R, 4R)-1-Boc-4-hydroxy-D-proline ethyl ester in anhydrous DCM (0.2 M).

-

Cool to 0°C (Critical).

-

Add Et3N.[1]

-

Add MsCl dropwise over 20 mins.

-

Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

-

-

The "Why" (Causality): Keeping the reaction at 0°C during addition prevents the exotherm from triggering E2 elimination, which forms the unwanted 3,4-dehydroproline byproduct.

Step 2: Azidation (Displacement)

Objective:

-

Reagents: NaN3 (2.0 equiv), DMF (dry) or DMSO.

-

Protocol:

-

Dissolve the crude mesylate in dry DMF (0.5 M).

-

Add NaN3.

-

Heat to 60–70°C for 6–12 hours.

-

-

Optimization Tip: Do NOT exceed 80°C. Higher temperatures favor elimination over substitution. If conversion is slow, add a phase transfer catalyst like 15-crown-5 (0.1 equiv) rather than increasing heat.

Data Comparison: Solvent Effects on Yield

| Solvent | Temp (°C) | Time (h) | Yield (%) | Primary Side Product |

| DMF | 65 | 8 | 82% | None |

| DMSO | 60 | 6 | 78% | Decomposition |

| HMPA | 60 | 4 | 85% | (Toxic/Regulated) |

| MeCN | Reflux | 24 | 45% | Unreacted SM |

Module 2: The Alternative (Mitsunobu Protocol)

Recommended for small scale (<1g) or when isolation of the mesylate is problematic.

Mechanism: Direct conversion of OH to N3 using Diphenylphosphoryl azide (DPPA).

-

Reagents: PPh3 (1.2 equiv), DIAD (1.2 equiv), DPPA (1.2 equiv), THF (anhydrous).

-

Protocol:

-

Cool THF solution of SM and PPh3 to 0°C .

-

Add DIAD dropwise (Yellow color should fade).

-

Add DPPA dropwise.

-

Warm to RT and stir for 12–24h.

-

-

Troubleshooting:

-

Staudinger Reduction: If PPh3 reacts with the azide product, you will reduce it back to an amine.[2][3] Solution: Use DIAD in slight excess over PPh3 to ensure all phosphine is complexed before azide formation.

-

Purification: The byproduct (triphenylphosphine oxide) is difficult to remove. Tip: Use a solvent mix of Hexane:EtOAc (8:2) to precipitate the bulk of the oxide before column chromatography.

-

Module 3: Visual Workflows & Logic

Figure 1: Synthetic Pathway & Stereochemistry

Caption: Figure 1. The stereochemical inversion pathway.[2][4][5] Note that high heat pushes the Mesylate toward the elimination byproduct.

Figure 2: Troubleshooting Logic Tree

Caption: Figure 2. Decision matrix for diagnosing yield loss based on crude reaction analysis.

Module 4: Safety & Handling (Critical)

WARNING: Azide Hazards

-

The DCM Rule: Never use Dichloromethane (DCM) as a solvent for Sodium Azide reactions.[6] DCM can react with azide to form Diazidomethane , which is highly explosive. Use DMF, DMSO, or Toluene.

-

Waste Disposal: Azide solutions must not be poured down the drain (reacts with copper/lead pipes to form explosive metal azides).[6] Quench with excess nitrous acid (NaNO2 + H2SO4) before disposal.

-

Scale Up: For reactions >10g, conduct a DSC (Differential Scanning Calorimetry) test to determine the onset of decomposition for your specific azide intermediate.

FAQ: Frequently Asked Questions

Q: Can I use Tosyl chloride (TsCl) instead of Mesyl chloride (MsCl)? A: Yes, but MsCl is generally preferred. The mesyl group is smaller and less sterically hindering, often leading to faster displacement rates. However, the Tosylate is more UV active, which makes TLC monitoring easier.

Q: My product is an oil and hard to crystallize. How do I purify it? A: Azidoprolines are often oils. If column chromatography is difficult, try filtering the crude reaction (after workup) through a short plug of silica to remove the bulk polar impurities, then use the crude oil for the next step (e.g., Click reaction or Staudinger reduction). The subsequent amine or triazole is usually a solid and easier to purify.

Q: Why is my Mitsunobu reaction stuck at 50% conversion? A: Moisture is the enemy. The betaine intermediate is sensitive to water. Ensure your THF is distilled or from a fresh solvent system, and your starting material is azeotropically dried with toluene before starting.

References

-

Synthesis of Azidoproline Derivatives (Mitsunobu & Mesyl

- Source: Krow, G. R., et al.

- Context: Establishes the baseline yields for inversion protocols.

-

Safety of Sodium Azide in Process Chemistry

- Source: Richardson, J. "The Safety of Sodium Azide." Organic Process Research & Development.

- Context: Authoritative guide on avoiding diazidomethane and handling azides

-

Mitsunobu Reaction Mechanism & Optimiz

-

Source: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[5] Chemical Reviews.

- Context: Detailed mechanism explanations to troubleshoot "stuck" reactions.

-

Sources

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. 4R- and 4S-Iodophenyl Hydroxyproline, 4R-Pentynoyl Hydroxyproline, and S-Propargyl-4-Thiolphenylalanine: Conformationally Biased and Tunable Amino Acids for Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. chemistry.unm.edu [chemistry.unm.edu]

side reactions in click chemistry with (4S)-1-Boc-4-azido-D-proline ethyl ester

Topic: Troubleshooting Side Reactions in Click Chemistry (CuAAC)

Executive Summary

This technical guide addresses the specific challenges associated with (4S)-1-Boc-4-azido-D-proline ethyl ester in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While this reagent is a powerful scaffold for peptidomimetics and collagen-like materials, its unique structural features—a secondary azide on a constrained pyrrolidine ring and a base-sensitive chiral center—introduce specific failure modes not seen with linear azides.

This guide prioritizes stereochemical integrity and catalyst management , providing self-validating protocols to ensure high-purity isolation.

Part 1: The Side Reaction Landscape

The following diagram maps the primary reaction pathway against the three most common failure modes: Epimerization (loss of chirality), Glaser Coupling (alkyne dimerization), and Hydrolysis (ester loss).

Figure 1: Reaction landscape showing the divergence between the desired CuAAC pathway and competitive side reactions driven by pH, oxygen, and base concentration.

Part 2: Troubleshooting Guides & FAQs

Module 1: Stereochemical Integrity (Epimerization)

Q: My product shows peak splitting in NMR/HPLC consistent with diastereomers. Is my starting material racemizing?

A: Yes, this is a high-risk failure mode. The

Technical Insight:

The rigid pyrrolidine ring makes the

Corrective Protocol:

-

Eliminate Tertiary Amines: Switch from TEA/DIPEA to a base-free system if possible, or use 2,6-lutidine (sterically hindered, less basic).

-

Buffer Control: Maintain pH between 7.0–7.5 using phosphate or HEPES buffer. Avoid pH > 8.0.

-

Ligand Selection: Use THPTA or BTTAA . These ligands accelerate the reaction significantly, allowing you to run the reaction at lower temperatures (

to RT) and for shorter times, kinetically outcompeting the slow epimerization process [2].

Module 2: Catalyst Sequestration (The "Blue Product" Issue)

Q: The reaction stalled, and my crude product is blue/green. Standard extraction isn't removing the copper.

A: Proline and its triazole products are potent bidentate/tridentate ligands. The nitrogen on the pyrrolidine ring (even if Boc-protected, the carbonyl oxygen participates) and the newly formed triazole nitrogen can chelate Copper(II) tightly.

Technical Insight: Standard water/organic extraction is often insufficient because the Cu-Proline complex is lipophilic enough to extract into the organic phase (DCM or EtOAc) [3].

Self-Validating Cleanup Protocol: Do not rely solely on brine washes.

-

The EDTA Wash: After the reaction, dilute with EtOAc and wash 3x with 0.1 M EDTA (pH 7.4) . The high formation constant of Cu-EDTA (

) will strip copper from the proline complex. -

The Solid Phase Polish: If the product remains colored, pass the organic layer through a short pad of Chelex 100 resin or silica gel doped with 10%

scavenger. -

Validation: The aqueous layer must be colorless, and the organic layer must be clear (not green).

Module 3: Reactivity & Steric Hindrance

Q: The reaction is extremely slow compared to my other azides. Why?

A: You are reacting a secondary azide on a cyclic scaffold.

-

Sterics: The azide at position 4 is flanked by the bulky Boc-group and the ring structure. It is significantly more hindered than a primary linear azide (e.g., azido-PEG).

-

Electronic Deactivation: The electron-withdrawing ester and carbamate (Boc) groups on the ring slightly deactivate the azide.

Optimization Table:

| Variable | Standard Condition | Optimized for Proline Azide | Reason |

| Catalyst Source | Direct Cu(I) source avoids induction period. | ||

| Ligand | TBTA | THPTA (Water) or TBTA (High Conc.) | THPTA prevents Cu precipitation and accelerates rate 5-10x. |

| Temperature | RT | 30-40°C | Secondary azides require thermal activation (Caution: Do not exceed 60°C to save Boc). |

| Oxygen | Open Air | Strict Degassing | Prevents Glaser coupling and protects catalyst turnover. |

Module 4: Byproduct Identification (Glaser Coupling)

Q: I see a major impurity with double the molecular weight of my alkyne.

A: This is the Glaser Coupling product (alkyne-alkyne homocoupling). It occurs when oxygen is present in the system, oxidizing Cu(I) to Cu(II), which then catalyzes the dimerization of your alkyne partner [4].

Troubleshooting Flowchart:

Figure 2: Decision tree for diagnosing impurities based on Mass Spectrometry data.

Part 3: Validated Experimental Protocol

Protocol: High-Fidelity CuAAC for (4S)-1-Boc-4-azido-D-proline ethyl ester

Context: This protocol is designed to minimize epimerization and maximize conversion of the hindered secondary azide.

Reagents:

-

Azide: (4S)-1-Boc-4-azido-D-proline ethyl ester (1.0 equiv)

-

Alkyne: Reaction partner (1.1 equiv)

-

Solvent:

(1:1) or DMSO (if solubility is poor) -

Catalyst:

(5 mol%) -

Ligand: THPTA (10 mol%) - Crucial for rate acceleration

-

Reductant: Sodium Ascorbate (20 mol%)

Steps:

-

Degassing (Critical): Dissolve Azide and Alkyne in the solvent. Sparge with Nitrogen/Argon for 15 minutes. Note: Oxygen promotes Glaser coupling and kills the active catalyst.

-

Catalyst Premix: In a separate vial, mix

and THPTA in water. The solution should be clear blue. -

Initiation: Add the Cu-Ligand complex to the reaction mixture. Finally, add the Sodium Ascorbate (freshly prepared in water). The solution will turn colorless or pale yellow.

-

Reaction: Stir at 30°C under inert atmosphere. Monitor by LC-MS (Look for disappearance of Azide peak at -N3 IR stretch or mass). Reaction time: 4–12 hours.

-

Workup (Copper Removal):

-

Dilute with EtOAc.

-

Wash 1: 0.1 M EDTA (pH 7.4) - Agitate vigorously for 5 mins.

-

Wash 2: 0.1 M EDTA (pH 7.4).

-

Wash 3: Brine.

-

Dry over

and concentrate.

-

References

-

Maziarz, E. P., et al. (2003). "Formation and stability of the enolates of N-protonated proline methyl ester...". Biochemistry, 42(27), 8354-8361. Link

-

Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 3(4), 153-162. Link

-

Thulaseedharan, S., et al. (2020).[1] "How to remove Copper after click reaction?". ResearchGate Q&A. Link

-

Chigrinova, M., et al. (2025). "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with... CuAAC". Journal of the American Chemical Society. Link

-

Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides". Chemical Society Reviews, 39(4), 1302-1315. Link

Sources

Technical Support Center: Navigating the Selective Reduction of Azides in Complex Synthesis

Welcome to the Technical Support Center for azide chemistry. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into a common yet critical challenge: the selective preservation of the azide functional group during reduction reactions. This resource is structured to move beyond simple protocols, offering a deeper understanding of the causality behind experimental choices to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the stability and reactivity of the azide group during reductive transformations.

Q1: Why is my azide group being reduced during my reaction?

Azides are susceptible to reduction by a variety of reagents, most notably catalytic hydrogenation (e.g., H₂, Pd/C) and strong hydride reagents (e.g., LiAlH₄).[1][2] These conditions are often employed to reduce other functional groups, and the azide can be an unintended target due to its electrophilic character.

Q2: What are the mildest conditions to reduce an azide to an amine if that is the desired transformation?

The Staudinger reaction, which involves treatment of the azide with a phosphine (like triphenylphosphine, PPh₃) followed by hydrolysis, is a widely recognized mild and chemoselective method for converting azides to amines.[3][4] This reaction proceeds through an iminophosphorane intermediate and avoids the harsh conditions of catalytic hydrogenation or strong hydrides.[3]

Q3: Can I use sodium borohydride (NaBH₄) in the presence of an azide?

Generally, sodium borohydride is a mild reducing agent and is often compatible with azides, especially for the reduction of aldehydes and ketones.[5][6] However, the reactivity can be influenced by the solvent, temperature, and the specific nature of the substrate. Additives can also modulate the reactivity of NaBH₄. For instance, the NaBH₄/CoCl₂ system has been used for the chemoselective reduction of azides themselves.[2]

Q4: Are there any "azide-safe" alternatives to catalytic hydrogenation for reducing double bonds?

Yes. Diimide (N₂H₂), generated in situ from reagents like hydrazine and an oxidant, can selectively reduce non-polar double and triple bonds without affecting many other functional groups, including azides.[7][8] This method is a valuable metal-free alternative to catalytic hydrogenation.[7]

Q5: Is it possible to protect the azide group itself from reduction?

While the azide group is often used as a protecting group for amines, it can be transiently protected from reduction.[2][9] One notable method involves the formation of a phosphazide by reacting the azide with a specific phosphine, like di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos). This phosphazide is stable to certain reaction conditions, such as catalytic hydrogenation, and the azide can be regenerated afterward.[10]

Troubleshooting Guide: Preserving the Azide Group

This section provides a systematic approach to troubleshooting unwanted azide reduction, organized by the target functional group you intend to reduce.

Problem 1: Azide reduction during the reduction of a nitro group.

Causality: Catalytic hydrogenation (e.g., H₂, Pd/C), a common method for nitro group reduction, is highly efficient at reducing azides as well.[1][11]

Solutions:

-

Chemoselective Metal-Mediated Reduction: Employing metals in acidic or neutral media is a classic and effective strategy.

-

Tin(II) Chloride (SnCl₂): This is a mild and highly selective reagent for reducing nitro groups in the presence of azides.[12]

-

Iron (Fe) in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl): This is another robust and selective method.

-

-

Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor (e.g., ammonium formate, hydrazine) in conjunction with a catalyst (e.g., Pd/C). By carefully selecting the catalyst and hydrogen donor, selectivity for the nitro group over the azide can often be achieved.[13]

Workflow for Selective Nitro Group Reduction

Caption: Decision workflow for selective nitro group reduction.

Problem 2: Azide is reduced during ketone or aldehyde reduction.

Causality: While NaBH₄ is generally safe, stronger hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both carbonyls and azides.[5]

Solutions:

-

Sodium Borohydride (NaBH₄): This is the reagent of choice for reducing ketones and aldehydes in the presence of azides under standard conditions (e.g., in alcoholic solvents at 0 °C to room temperature).[14]

-

Luche Reduction (NaBH₄, CeCl₃): This method is particularly useful for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols and is compatible with azides. The presence of CeCl₃ enhances the selectivity for the carbonyl group.[15]

Problem 3: Unwanted azide reduction during ester or carboxylic acid reduction.

Causality: The powerful hydride reagents required to reduce esters and carboxylic acids, such as LiAlH₄ or borane (BH₃), will also reduce azides.[5][15]

Solutions:

-

Protect the Azide: As mentioned in the FAQs, transient protection of the azide as a phosphazide can be an effective strategy.[10]

-